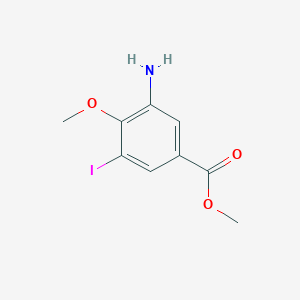
Methyl 3-amino-5-iodo-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methoxy group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-iodo-4-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 3-amino-4-methoxybenzoate. The iodination reaction can be carried out using iodine and an oxidizing agent like sodium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azido, cyano, or other substituted derivatives can be formed.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Amino derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-iodo-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-iodo-4-methoxybenzoate
- Methyl 4-amino-3-iodo-5-methoxybenzoate
Uniqueness
Methyl 3-amino-5-iodo-4-methoxybenzoate is unique due to the specific positioning of the amino, iodine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10INO3 |
|---|---|
Molekulargewicht |
307.08 g/mol |
IUPAC-Name |
methyl 3-amino-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
YHMKVGMCCDIVEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



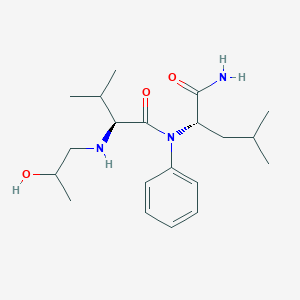
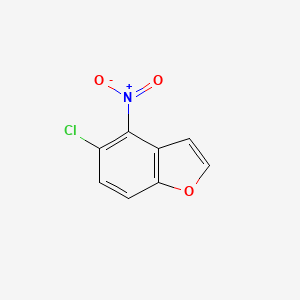


![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
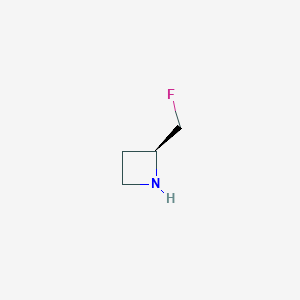
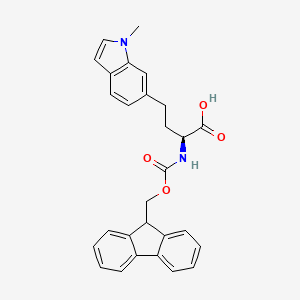
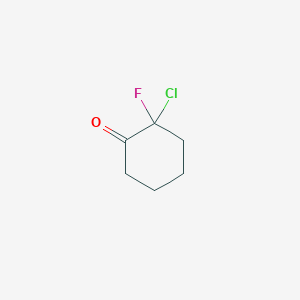

![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)

![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
